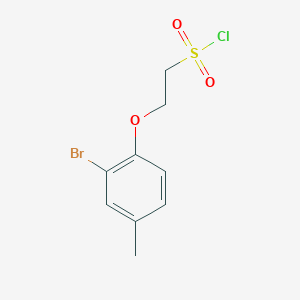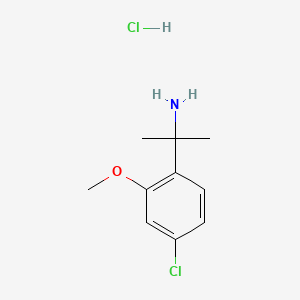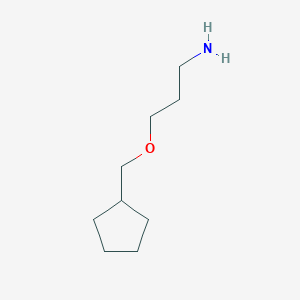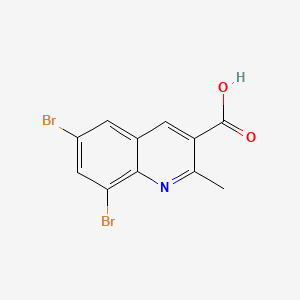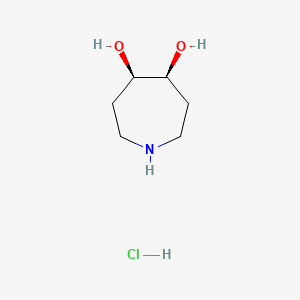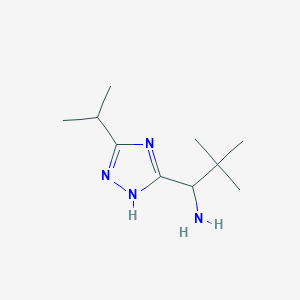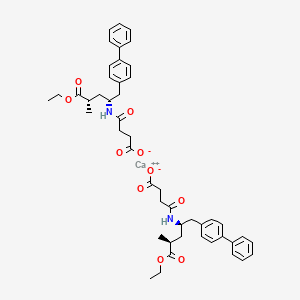
Sacubitril Enantiomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sacubitril Enantiomer is a chiral compound that serves as an enantiomer of Sacubitril, a neprilysin inhibitor. Sacubitril is commonly used in combination with valsartan to treat heart failure by reducing the risk of cardiovascular events. The enantiomeric form of Sacubitril has distinct properties and applications in scientific research and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sacubitril Enantiomer involves several steps, including asymmetric hydrogenation and enzymatic transamination. One method includes the use of a rhodium catalyst in methanol at 30°C under a hydrogen pressure of 10 bar, followed by a series of reactions involving i-PrMgCl, THF, and other reagents . Another approach involves a one-pot enzymatic cascade strategy for constructing two chiral centers without separating intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow methodologies. This approach allows for the intensification of cross-coupling reactions and optimization of reaction parameters using the “Design of Experiments” approach . The process includes steps such as Boc-deprotection and N-succinylation, resulting in high overall yields.
Analyse Chemischer Reaktionen
Types of Reactions
Sacubitril Enantiomer undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to convert functional groups.
Reduction: Utilizes reducing agents to add hydrogen atoms or remove oxygen atoms.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, rhodium catalysts, i-PrMgCl, and THF. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve desired outcomes .
Major Products
The major products formed from these reactions include various intermediates and derivatives of this compound, which are used in further synthesis and applications.
Wissenschaftliche Forschungsanwendungen
Sacubitril Enantiomer has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Investigated for its role in treating cardiovascular diseases and other conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Wirkmechanismus
Sacubitril Enantiomer exerts its effects by inhibiting neprilysin, an enzyme responsible for degrading natriuretic peptides. The active metabolite, LBQ657, increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis. This mechanism helps reduce blood pressure and alleviate symptoms of heart failure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valsartan: Often used in combination with Sacubitril for treating heart failure.
LCZ696: A combination of Sacubitril and Valsartan, marketed under the brand name Entresto.
Other Neprilysin Inhibitors: Compounds that inhibit neprilysin and have similar therapeutic effects.
Uniqueness
Sacubitril Enantiomer is unique due to its specific chiral properties and its role as an enantiomer of Sacubitril. Its distinct mechanism of action and applications in combination therapies make it a valuable compound in medical research and treatment .
Eigenschaften
Molekularformel |
C48H56CaN2O10 |
|---|---|
Molekulargewicht |
861.0 g/mol |
IUPAC-Name |
calcium;4-[[(2R,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/2C24H29NO5.Ca/c2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;;+2/p-2/t2*17-,21+;/m00./s1 |
InChI-Schlüssel |
DDLCKLBRBPYKQS-XQTICPGVSA-L |
Isomerische SMILES |
CCOC(=O)[C@@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)[C@@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |
Kanonische SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![13-Methoxy-2,9-diazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one](/img/structure/B13525281.png)
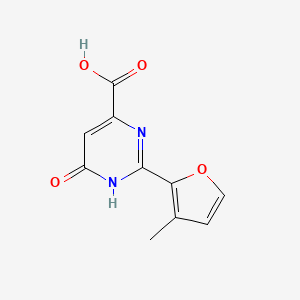
![1-Fluorospiro[2.3]hexan-5-amine](/img/structure/B13525305.png)
